9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
CAS No.: 166410-34-0
Cat. No.: VC21537634
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 166410-34-0 |
---|---|
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate |
Standard InChI | InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) |
Standard InChI Key | LRAMQBKQEYONOM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN |
Chemical Structure and Identifiers
9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate consists of a fluorene-based Fmoc protecting group attached to a 3-aminopropyl chain via a carbamate linkage. The compound's structural characteristics enable it to serve as an effective protecting group in various chemical synthesis protocols.
Structure and Representation
The molecular structure of the compound features the characteristic fluorene ring system that forms the foundation of the Fmoc protecting group, connected to a three-carbon propyl chain with terminal amino groups. The fluorene structure provides stability and UV detectability, while the amine-terminated chain offers versatility in subsequent chemical reactions. The structure includes a carbamate linkage that connects the Fmoc group to the diaminopropane moiety, providing selective protection capability .
Chemical Identifiers
The compound is registered under various chemical identification systems to facilitate accurate referencing in scientific literature and commercial databases. These identifiers ensure precise identification across different chemical databases and research platforms.
Table 1: Chemical Identifiers of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
Identifier Type | Value |
---|---|
CAS Number | 166410-34-0 |
PubChem CID | 2794280 |
Molecular Formula | C₁₈H₂₀N₂O₂ |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate |
InChI | InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) |
InChIKey | LRAMQBKQEYONOM-UHFFFAOYSA-N |
The compound is also registered in specialized databases including DSSTox (DTXSID90383197) and Nikkaji (J2.542.423I), further confirming its significance in chemical research and applications .
Physical and Chemical Properties
The physical and chemical properties of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate determine its behavior in various chemical reactions and applications. Understanding these properties is essential for successful implementation in research and synthesis protocols.
Physical Properties
9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically appears as a solid compound at room temperature. Its molecular weight and other physical characteristics make it suitable for various laboratory applications requiring precise control over reaction conditions.
Table 2: Physical Properties of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
Property | Value |
---|---|
Molecular Weight | 296.4 g/mol |
Physical State | Solid |
Exact Mass | 296.152477885 Da |
Monoisotopic Mass | 296.152477885 Da |
Topological Polar Surface Area | 64.4 Ų |
Heavy Atom Count | 22 |
Formal Charge | 0 |
Complexity | 352 |
The compound exhibits moderate water solubility due to its balanced hydrophobic (fluorene group) and hydrophilic (amine and carbamate) moieties. This balanced solubility profile facilitates its use in various solvent systems commonly employed in organic synthesis .
Synthesis Methods
The synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically involves the selective protection of one amino group of 1,3-diaminopropane with the Fmoc protecting group. Various approaches can be employed to achieve this transformation, with the goal of maximizing yield and selectivity.
General Synthetic Approach
The compound is typically synthesized via Fmoc protection of 1,3-propanediamine. A common protocol involves coupling 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under controlled conditions to achieve mono-protection. The reaction generally requires careful control of stoichiometry and reaction conditions to favor mono-protection over di-protection .
Reaction Conditions and Optimizations
The reaction is typically conducted in a suitable solvent such as dichloromethane or a mixture of water and dioxane. To favor mono-protection, an excess of the diamine is often employed, and the Fmoc-Cl is added slowly to a dilute solution of the diamine. Temperature control is important, with reactions typically carried out at 0-25°C. After the completion of the reaction, the product can be isolated through various purification techniques, including column chromatography or recrystallization .
Salt Formation
The free base form of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can be converted to various salt forms for improved stability and handling. Common salt forms include the hydrochloride (HCl) and hydrobromide (HBr) salts. These salts typically exhibit improved crystallinity and storage stability compared to the free base form. The salt formation is typically achieved by treating the free base with the corresponding acid in an appropriate solvent, followed by isolation of the precipitated salt .
Applications in Chemical Research
9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate finds applications across various domains of chemical research, particularly in peptide synthesis and related fields that require selective protection and deprotection strategies.
Peptide Synthesis
Mechanism of Action as a Protecting Group
The utility of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate largely stems from its ability to serve as a protecting group through specific chemical mechanisms that enable controlled synthetic transformations.
Protection Mechanism
The Fmoc group in 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate protects the amine through the formation of a stable carbamate linkage. This protection renders the amine non-nucleophilic, preventing it from participating in unwanted reactions during subsequent synthetic steps. The carbamate nitrogen has reduced nucleophilicity due to resonance effects involving the carbonyl group, making it essentially inert under most reaction conditions employed in peptide synthesis and related fields .
Comparative Analysis with Similar Compounds
To understand the specific utility of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, it is valuable to compare it with similar compounds that serve related functions in chemical synthesis.
Comparison with Other Diamine Spacers
Table 4: Comparison of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate with Related Compounds
Compound | Chain Length | Advantages | Limitations |
---|---|---|---|
Fmoc-ethylenediamine | 2 carbons | More rigid, less conformational freedom | Shorter distance between functional groups |
Fmoc-1,3-propanediamine | 3 carbons | Balanced flexibility and length | Standard option for many applications |
Fmoc-1,4-butanediamine | 4 carbons | Increased distance, more conformational freedom | Potentially more side reactions due to chain flexibility |
Fmoc-1,6-hexanediamine | 6 carbons | Maximum spacing, high flexibility | Increased hydrophobicity, potential folding of chain |
The 3-carbon chain in 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate provides an optimal balance between spacing and conformational control for many applications. The propyl chain offers sufficient flexibility while maintaining a relatively defined spatial relationship between functional groups .
Comparison with Other Protecting Groups
When comparing the Fmoc protection strategy with other protecting group approaches, several factors are considered:
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Orthogonality: Fmoc is orthogonal to many other protecting groups (e.g., Boc, Cbz)
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Deprotection conditions: Fmoc requires basic conditions, unlike Boc (acidic) or Cbz (hydrogenolysis)
-
Monitoring: Fmoc deprotection is easily monitored via UV due to the fluorene chromophore
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Stability: Fmoc is stable to acidic conditions and many other reaction conditions
These characteristics make 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate particularly valuable in complex synthetic schemes requiring orthogonal protection strategies and precisely controlled deprotection steps .
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